molecular formula C10H10F3N3OS B1682526 Sulfoxaflor CAS No. 946578-00-3

Sulfoxaflor

Cat. No.: B1682526
CAS No.: 946578-00-3
M. Wt: 277.27 g/mol
InChI Key: ZVQOOHYFBIDMTQ-UHFFFAOYSA-N
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Description

Sulfoxaflor, also known as [methyl (oxo) {1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide, is a systemic insecticide that acts as an insect neurotoxin. It belongs to a class of chemicals called sulfoximines, which target the central nervous system of insects. This compound is particularly effective against sap-feeding insects such as aphids, whiteflies, and lygus bugs .

Mechanism of Action

Target of Action

Sulfoxaflor, a systemic insecticide, primarily targets the nicotinic acetylcholine receptors (nAChRs) in insects . These receptors play a crucial role in the transmission of nerve impulses. This compound binds to these receptors, disrupting normal neural activity .

Mode of Action

This compound acts as a neurotoxin to affected insects and kills through contact or ingestion . It is classified for use against sap-feeding insects as a sulfoximine, a sub-group of insecticides that act as nAChR competitive modulators . This compound binds to nAChRs in place of acetylcholine, causing uncontrolled nerve impulses, resulting in muscle tremors, followed by paralysis and death .

Biochemical Pathways

This compound’s action on the nAChRs disrupts the normal functioning of the nervous system in insects . In the environment, this compound can be degraded by microbes such as Pseudaminobacter salicylatoxidans via a hydration pathway mediated by two nitrile hydratases . This leads to the formation of a metabolite, X11719474 .

Pharmacokinetics

This compound exhibits stereoselective separation and pharmacokinetic dissipation in soil . The estimated half-life of this compound in soil ranges from 5.59 to 6.03 days . This suggests that this compound is relatively volatile, and while it is potentially mobile in soils, it has a low potential for leaching due to its rapid degradation rate .

Result of Action

The binding of this compound to nAChRs causes uncontrolled nerve impulses, leading to muscle tremors, paralysis, and ultimately death in insects . Because this compound binds much more strongly to insect neuron receptors than to mammal neuron receptors, this insecticide is selectively more toxic to insects than mammals .

Action Environment

This compound is used in various environments to control aphids in field crops . It is highly toxic to bees if they come into contact with spray droplets shortly after application . The toxicity is reduced after the spray has dried . The environmental impact of this compound is less than that of other insecticides like neonicotinoids and organophosphate insecticides .

Biochemical Analysis

Biochemical Properties

Sulfoxaflor plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nicotinic acetylcholine receptors (nAChR) in insects, leading to overstimulation and eventual paralysis of the pests . The compound interacts with nitrile hydratase and glutathione-s-transferase enzymes, which are involved in its detoxification process . These interactions are crucial for the metabolism and breakdown of this compound in the environment.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by binding to the nicotinic acetylcholine receptors, disrupting normal cell signaling pathways . This disruption can lead to changes in gene expression and cellular metabolism, ultimately causing cell death in target insects. In non-target organisms, such as honeybees, this compound has been shown to cause biochemical activity changes and histological alterations .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the nicotinic acetylcholine receptors in insects. This binding leads to the overstimulation of these receptors, causing continuous nerve impulses and resulting in paralysis and death of the insect . This compound’s action is similar to that of neonicotinoids but with a different binding affinity and selectivity, making it effective against resistant insect populations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it can be broken down by microbial metabolism and photolysis . Long-term effects on cellular function have been observed, with this compound causing persistent changes in gene expression and cellular metabolism in target insects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively controls pest populations without causing significant harm to non-target organisms . At high doses, this compound can lead to toxic effects, including reduced neonatal survival, fetal abnormalities, and hepatotoxicity in animal models . Threshold effects have been observed, indicating a dosage-dependent response.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by nitrile hydratase and glutathione-s-transferase enzymes . These enzymes play a role in the detoxification and breakdown of this compound, converting it into less toxic metabolites. The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall impact on the environment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the root or leaf surface and transported to different parts of the plant . In insects, this compound is distributed to target tissues where it exerts its toxic effects. Transporters and binding proteins may facilitate its movement within the organism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its target receptors . Post-translational modifications and targeting signals may influence its localization and accumulation, affecting its overall efficacy and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfoxaflor is synthesized through a multi-step process that involves the formation of key intermediates. The synthesis typically begins with the preparation of 6-(trifluoromethyl)nicotinic acid, which is then converted to its corresponding acid chloride. This intermediate undergoes a reaction with methylamine to form the amide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is formulated into various commercial products, including suspension concentrates and water-dispersible granules .

Chemical Reactions Analysis

Types of Reactions

Sulfoxaflor undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfoxaflor has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfoxaflor is unique in its chemical structure and mode of action. Unlike neonicotinoids, which also target nAChRs, this compound belongs to the sulfoximine class and has a different binding site on the receptor. This difference in binding site reduces the likelihood of cross-resistance with neonicotinoids, making this compound an effective alternative for managing resistant insect populations .

Properties

IUPAC Name

[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]cyanamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQOOHYFBIDMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0074687
Record name Sulfoxaflor
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Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder with sharp odor; [ACGIH]
Record name Sulfoxaflor
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Boiling Point

167.7 °C (decomp) (99.7% purity)
Record name Sulfoxaflor
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Solubility

In water, 809 mg/L at 25 °C, Solubility in heptane 0.242 mg/L. Solubility (g/L) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °C)
Record name Sulfoxaflor
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Vapor Pressure

VP: 1.4X10-6 Pa at 20 °C /1.05X10-8 mm Hg/, 1.9X10-8 mm Hg at 25 °C
Record name Sulfoxaflor
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Mechanism of Action

This report effectively applies a mode of action sequence... to explain the non-significantly elevated incidence of preputial gland carcinomas in the rat combined study. The sequence proposed is: (1) increased dopamine release from the hypothalamus, causing (2) reduced prolactin secretion from the pituitary, in turn causing (3) reduced stimulation of prolactin receptors on Leydig cells, which reduces LH receptor density in Leydig cells, causing (4) downregulation of LH receptor gene expression, causing (5) transient decrease in serum testosterone, leading to (6) increased serum LH levels, causing (7) increased serum testosterone via hypothalamic/pituitary/gonadal feedback loop, leading to (8) increased preputial gland carcinomas due to slightly increased higher circulating testosterone. Authors note that item (3) does not appear to relate to humans (which statement is consistent with published literature)..., Sulfoxaflor (X11422208), a novel agricultural molecule, induced fetal effects (forelimb flexure, hindlimb rotation, and bent clavicle) and neonatal death in rats at high doses (= 400 ppm in diet); however, no such effects occurred in rabbit dietary studies despite achieving similar maternal and fetal plasma exposure levels. Mode-of-action (MoA) studies were conducted to test the hypothesis that the effects in rats had a single MoA induced by sulfoxaflor agonism on the fetal rat muscle nicotinic acetylcholine receptor (nAChR). The studies included cross-fostering and critical windows of exposure studies in rats, fetal... and adult... rat and human muscle nAChR in vitro agonism experiments, and neonatal rat phrenic nerve-hemidiaphragm contracture studies. The weight of evidence from these studies supported a novel MoA where sulfoxaflor is an agonist to the fetal, but not adult, rat muscle nAChR and that prolonged agonism on this receptor in fetal/neonatal rats causes sustained striated muscle contracture resulting in concomitant reduction in muscle responsiveness to physiological nerve stimulation. Fetal effects were inducible with as little as 1 day of exposure at the end of gestation, but were rapidly reversible after birth, consistent with a pharmacological MoA. With respect to human relevance, sulfoxaflor was shown to have no agonism on human fetal or adult muscle nAChRs. Taken together, the data support the hypothesis that the developmental effects of sulfoxaflor in rats are mediated via sustained agonism on the fetal muscle nAChR during late fetal development and are considered not relevant to humans.
Record name Sulfoxaflor
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Color/Form

White solid, White powder (99.7% purity); off-white powder (95.6% purity)

CAS No.

946578-00-3
Record name Sulfoxaflor
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Record name Sulfoxaflor
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Record name sulfoxaflor (ISO); [methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide
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Melting Point

112 °C (99.7% purity)
Record name Sulfoxaflor
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the target site of sulfoxaflor in insects?

A1: this compound targets the nicotinic acetylcholine receptors (nAChRs) in insects. [, , ] These receptors are crucial for nerve signal transmission in insects.

Q2: How does this compound interact with nAChRs?

A2: this compound acts as an agonist of nAChRs, meaning it binds to the receptors and activates them. This disrupts normal nerve impulse transmission, leading to insect paralysis and death. [, ]

Q3: How does the binding of this compound to nAChRs differ from that of neonicotinoids?

A3: Although both this compound and neonicotinoids target nAChRs, their binding modes differ. Studies using a homology model of the Myzus persicae nAChR suggest that this compound relies heavily on van der Waals interactions for binding, while electrostatic interactions are crucial for neonicotinoids. []

Q4: Does the R81T mutation in nAChRs affect this compound binding?

A4: The R81T mutation in the β1 subunit of nAChRs, known to confer resistance to neonicotinoids, has a significantly lower impact on this compound binding. [, ] This difference in binding susceptibility highlights the distinct interaction mechanism of this compound compared to neonicotinoids.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H15ClF3N3O3S. Its molecular weight is 385.8 g/mol.

Q6: How stable is this compound in the environment?

A6: this compound is susceptible to degradation in the environment. Studies show it degrades quickly in artificial soil, with a half-life ranging from 12.0 to 15.4 days. [] It can also undergo photolysis, degrading by over 90% after 96 hours of exposure. []

Q7: What are the primary degradation pathways of this compound?

A7: The primary degradation pathways of this compound are photolysis and soil degradation. Hydrolysis plays a minimal role, and photodegradation is limited in acidic water or sterilized soil. []

Q8: What are the major degradation products of this compound?

A8: Four major degradation products have been identified: X11719474, X11721061, X11718922, and a this compound-urea analog. [, ] The this compound-urea analog forms in soil and has a varying half-life of 5.0 to 8.5 days. []

Q9: How does the application method of this compound affect its residue levels in crops?

A9: Drip irrigation application of this compound in cotton resulted in lower residues in pollen and nectar compared to other methods, suggesting it could be a more environmentally benign application approach. []

Q10: What are the mechanisms of resistance to this compound?

A11: Research suggests that resistance mechanisms involve multiple genes and can vary across insect species. Some studies highlight the role of enhanced detoxification by enzymes like cytochrome P450s and UDP-glycosyltransferases (UGTs). [, , , , , ]

Q11: Are there any fitness costs associated with this compound resistance in insects?

A12: Studies on Nilaparvata lugens and Sitobion miscanthi show that this compound resistance can lead to fitness costs, including reduced fecundity, prolonged development, and lower survival rates. [, ]

Q12: What is the toxicity of this compound to non-target organisms?

A13: this compound exhibits toxicity to various non-target organisms. It was found to be highly toxic to Daphnia magna, a key species in aquatic ecosystems. [, , ]

Q13: How does this compound exposure affect earthworms?

A14: this compound is highly toxic to earthworms (Eisenia fetida). [, ] Sublethal doses can induce oxidative stress, disrupt energy metabolism, and affect nucleotide metabolism. []

Q14: What are the effects of this compound on honeybees?

A15: Studies show that this compound can impact honeybees (Apis mellifera). While not as lethal as some other insecticides, it can affect feeding behavior and potentially impact colony strength. [, , ]

Q15: How does this compound impact bumblebees?

A16: Research suggests that this compound can negatively affect bumblebee (Bombus terrestris) colonies, particularly their reproductive output. [, ] Exposure can reduce egg laying and larval production, potentially due to reduced sucrose consumption. []

Q16: What analytical methods are used to determine this compound residues?

A18: Common analytical methods include high-performance liquid chromatography (HPLC) [, ], gas chromatography with electron capture detector (GC-ECD) [], and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) [].

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